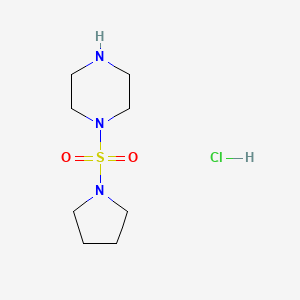

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C8H17N3O2S•HCl and a molecular weight of 255.77 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is represented by the formula C8H17N3O2S•HCl . The InChI code for this compound is 1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H .Physical And Chemical Properties Analysis

“1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is a powder with a molecular weight of 255.77 . It is stored at room temperature .Scientific Research Applications

Proteomics Research

“1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is utilized in proteomics research as a biochemical tool. It is used for the study of protein interactions and functions at a molecular level . This compound aids researchers in understanding the complex dynamics within the proteome, including post-translational modifications and protein folding.

Medicinal Chemistry

In medicinal chemistry , this compound serves as a versatile scaffold. The pyrrolidine ring, a core structure within this compound, is widely used to obtain compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule .

Pharmacology

“1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” plays a role in pharmacology . Piperazine derivatives, in general, have been used as anthelmintics and show a wide range of biological and pharmaceutical activities. They work by paralyzing parasites, which allows the host body to remove the invading organism .

Organic Synthesis

This compound is also significant in organic synthesis . The pyrrolidine ring is a common feature in many synthetic strategies, where it can be constructed from different cyclic or acyclic precursors or functionalized if preformed . Its presence in a molecule can influence steric factors and biological activity.

Drug Discovery

In the field of drug discovery , the pyrrolidine ring found in “1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” is a key element. It is used to design new molecules with various biological profiles, as the different stereoisomers and spatial orientation of substituents can lead to different binding modes to enantioselective proteins .

Biochemical Research

Lastly, in biochemical research , this compound is used for its properties as a biochemical for proteomics research. It helps in the study of proteins and enzymes, which is crucial for understanding biological processes and disease mechanisms .

Safety and Hazards

The safety information for “1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

The primary target of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.

Mode of Action

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction with its targets results in changes that affect the function of the nervous system.

Biochemical Pathways

The compound’s interaction with GABA receptors affects the neurotransmission pathways . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission . The downstream effects of this action are likely to include reduced neuronal excitability and potential paralysis of certain organisms .

Pharmacokinetics

It is known that upon entry into the systemic circulation, similar compounds like piperazine are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The molecular and cellular effects of 1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride’s action are likely to be related to its interaction with GABA receptors. By enhancing the inhibitory effects of GABA, it can lead to reduced neuronal excitability . In the context of anthelmintic action, this can result in the paralysis of parasites, allowing the host body to easily remove or expel the invading organism .

properties

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S.ClH/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11;/h9H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXUDUJCXSBTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-1-ylsulfonyl)piperazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)

amine hydrochloride](/img/structure/B2880647.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)

![N-(3-chlorophenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2880650.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)

![1-[4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-3-nitrophenyl]-1-ethanone](/img/structure/B2880655.png)